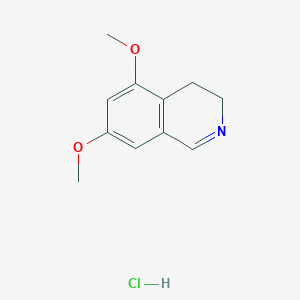
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields the desired compound through a series of steps involving condensation and cyclization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst and the careful control of reaction parameters are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.
Applications De Recherche Scientifique
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of various chemical products and as a research chemical in laboratories.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar chemical properties.
3,4-Dihydroisoquinoline: Another related compound that shares the core isoquinoline structure.
Uniqueness
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
29969-25-3 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
191.233646 |
Nom IUPAC |
5,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-7H,3-4H2,1-2H3;1H |
SMILES |
COC1=CC2=C(CCN=C2)C(=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















